2,4-dichloro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide
Description
The compound 2,4-dichloro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a heterocyclic benzamide derivative featuring a triazolone core fused with a pyridine ring. Its structure comprises three key components:
Ethyl linker: Connects the benzamide to the triazolone system, offering conformational flexibility.
4-Methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl: A triazolone ring substituted with a pyridine group, which may enhance hydrogen bonding and π-π stacking capabilities.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-23-15(14-4-2-3-7-20-14)22-24(17(23)26)9-8-21-16(25)12-6-5-11(18)10-13(12)19/h2-7,10H,8-9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSDNNFHTZPXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This molecular structure includes a dichloro-substituted benzamide core linked to a pyridinyl triazole moiety, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. The compound demonstrates significant activity against various bacterial strains and fungi:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Inhibited at low concentrations |
| Staphylococcus aureus | Moderate sensitivity |
| Candida albicans | Effective antifungal activity |
The presence of the triazole ring is believed to enhance the interaction with microbial enzymes, disrupting their function and leading to cell death .
Antiproliferative Effects
The compound has also shown potential as an antiproliferative agent. In vitro studies indicate that it inhibits the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 20 |
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety can inhibit enzymes such as CYP51 involved in sterol biosynthesis in fungi and certain bacteria.
- DNA Interaction : The compound may intercalate into DNA or bind to DNA repair enzymes, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in microbial cells and cancer cells, leading to apoptosis .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various triazole derivatives, this compound was tested against clinical isolates of Staphylococcus aureus. Results demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating potent activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
In another research project focusing on its anticancer properties, the compound was evaluated against several human cancer cell lines. It exhibited selective cytotoxicity with an IC50 value significantly lower than that of conventional chemotherapeutics like cisplatin. This suggests its potential as a more effective treatment option for resistant cancer types .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2,4-dichloro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the dichloro and pyridine functionalities. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the compound .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related triazole compounds possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal efficacy against Candida albicans . The mechanism of action is believed to involve interference with microbial cell wall synthesis or function.
Anticancer Potential
There is growing interest in the anticancer properties of compounds containing triazole moieties. Preliminary evaluations indicate that certain derivatives can induce cytotoxic effects in various cancer cell lines. For example, some studies have reported that triazole-based compounds can trigger apoptosis in cancer cells through pathways involving mitochondrial dysfunction and caspase activation . The design of molecular hybrids incorporating this compound could enhance its efficacy against tumors.
Agrochemical Use
The compound's structural attributes suggest potential applications in agrochemicals, particularly as fungicides or herbicides. Its ability to interact with biological systems may allow it to disrupt fungal growth or inhibit weed development. Field trials are necessary to evaluate its effectiveness and safety in agricultural settings.
Pharmaceutical Development
Given its promising biological activities, this compound could serve as a lead compound for drug development. Its derivatives may be optimized for enhanced potency and selectivity against specific disease targets.
Case Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial efficacy of synthesized triazole derivatives against common pathogens. The results indicated that certain modifications to the triazole ring significantly improved activity against E. coli. The disc diffusion method was utilized for testing .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, a series of compounds derived from this triazole framework were tested against multiple cancer cell lines. The findings revealed a dose-dependent cytotoxic effect, with some compounds exhibiting IC50 values lower than established chemotherapeutics .
Chemical Reactions Analysis
Amide Bond Hydrolysis
The benzamide moiety undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s pharmacological profile.
-
Hydrolysis rates depend on steric hindrance from the triazole and pyridine groups.
-
The reaction is monitored via HPLC or LC-MS to confirm cleavage .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient 2,4-dichlorophenyl group undergoes NAS at the chlorine positions, enabling diversification of the aromatic ring.
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C4 substitution is favored due to reduced steric hindrance from the ortho-chloro group .
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Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling at C2 or C4 positions .
Triazole Ring Modifications
The 1,2,4-triazolone ring participates in alkylation, oxidation, and cycloaddition reactions.
Alkylation
| Reagent | Conditions | Products | Application | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | N-Methylated triazolone derivative | Enhanced metabolic stability | |
| Propargyl bromide | Et₃N, CH₂Cl₂, 0°C, 2h | Propargyloxy-triazolone | Click chemistry substrates |
Oxidation
| Reagent | Conditions | Products | Outcome | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 25°C, 24h | Triazole ring opening to form pyridylurea derivative | Loss of bioactivity | |
| mCPBA | CHCl₃, 0°C, 1h | Epoxidation of the triazolone ring | Unstable intermediate |
Pyridine Substituent Reactivity
The pyridin-2-yl group engages in coordination chemistry and electrophilic substitution.
Ethyl Linker Functionalization
The ethylene spacer between the benzamide and triazole can undergo oxidation or cross-coupling.
| Reagent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acetone/H₂O, 50°C, 6h | Oxidative cleavage to aldehyde | 62% | |
| Grignard reagents | THF, −78°C, 2h | Alkylation at the ethyl chain | 45% |
Key Findings from Research:
-
Steric and Electronic Effects : The pyridin-2-yl group directs electrophilic substitution to the para position of the triazole ring, while the dichlorophenyl group enhances NAS reactivity at C4 .
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Stability : The triazolone ring is susceptible to oxidation under strong acidic conditions, limiting its utility in prodrug designs.
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Biological Implications : NAS derivatives (e.g., piperidino-substituted analogs) show improved pharmacokinetic profiles compared to the parent compound .
Comparison with Similar Compounds
Orludodstatum (WHO INN: )
- Structure : Features a triazolone ring with ethyl and hydroxymethyl substituents, linked to a fluorinated benzamide.
- Key Differences :
- The pyridine group in the target compound is replaced with a trifluoropropoxy group in Orludodstatum.
- Orludodstatum’s triazolone includes a hydroxymethyl group, enhancing solubility compared to the target’s methyl substituent.
Compound from
- Structure : Contains a 1,2,4-triazol-3-ylmethylidene acetohydrazide group attached to a benzamide.
- Key Differences :
- Lacks the pyridine substituent and ethyl linker present in the target compound.
- Includes a sulfanyl group, which may alter redox properties.
- Application: Used in coprecipitation studies for metal ion detection, demonstrating versatility in non-pharmaceutical applications .
Thiadiazole and Thiourea Derivatives
2,4-Dichloro-N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)Amino)Ethyl)Benzamide ()
- Structure : Replaces the triazolone ring with a 1,3,4-thiadiazole core.
- Key Differences :
- Thiadiazole rings exhibit higher aromaticity but reduced hydrogen-bonding capacity compared to triazolones.
- The trichloroethyl group increases molecular weight and hydrophobicity.
Thiourea Derivatives ()
- Structures : Include 2,4-dichloro-N-(phenylcarbamothioyl)benzamide (Compound 2) and analogues.
- Key Differences: Thiourea linkages (-N-C(S)-N-) replace the ethyl-triazolone bridge, reducing conformational flexibility. Simpler benzamide substitutions (e.g., nitro, cyano) compared to the target’s pyridyl-triazolone system.
- Activity : Tested as macrophage migratory inhibitors, suggesting benzamide derivatives’ broader pharmacological relevance .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural Influence on Activity: Pyridine and triazolone groups (as in the target compound) may enhance binding to enzymatic targets through dual hydrogen bonding and aromatic interactions, as seen in Orludodstatum .
- Synthetic Challenges: The ethyl linker in the target compound requires precise stereochemical control during synthesis, a challenge less pronounced in thiourea derivatives .
- Technological Applications: Crystallographic tools like SHELXL () and ORTEP () are critical for resolving complex structures of such hybrids, enabling structure-activity relationship studies .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary fragments:
- 2,4-Dichlorobenzoyl chloride : Serves as the acylating agent for the final amidation step.
- 2-(4-Methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethylamine : The amine nucleophile containing the 1,2,4-triazole core.
The synthesis of the triazole-bearing amine is the most complex segment, requiring cyclization of a pyridinyl-substituted thiosemicarbazide intermediate followed by ethylamine linker incorporation.
Synthesis of the 1,2,4-Triazole Core
Cyclocondensation of Pyridine-2-Carboxylic Acid Hydrazide
The triazole ring is synthesized via a two-step protocol:
Formation of Pyridine-2-Carboxylic Acid Thiosemicarbazide
Pyridine-2-carboxylic acid hydrazide (1.0 mol) reacts with methyl isothiocyanate (1.2 mol) in ethanol under reflux (78°C, 6 h) to yield the thiosemicarbazide intermediate.
Reaction Conditions
- Solvent: Anhydrous ethanol
- Catalyst: None (thermal activation)
- Yield: 89% (white crystalline solid)
- Characterization: $$ ^1H $$ NMR (DMSO-$$d6$$): δ 9.12 (s, 1H, NH), 8.65 (d, $$ J = 4.8 \, \text{Hz} $$, 1H, pyridine-H), 8.10–7.45 (m, 3H, pyridine-H), 3.41 (s, 3H, CH$$3$$).
Cyclization to 4-Methyl-5-Oxo-3-(Pyridin-2-yl)-4,5-Dihydro-1H-1,2,4-Triazole
The thiosemicarbazide undergoes alkaline cyclization in 2N NaOH at 100°C for 4 h. The methyl group at position 4 is introduced via in situ methylation using dimethyl sulfate (0.5 mol).
Optimized Parameters
Amidation with 2,4-Dichlorobenzoyl Chloride
Coupling Reaction
The amine (1.0 mol) reacts with 2,4-dichlorobenzoyl chloride (1.1 mol) in dichloromethane (DCM) using triethylamine (TEA, 2.0 mol) as a base.
Procedure
- Dissolve amine in DCM (50 mL).
- Add TEA dropwise under nitrogen.
- Introduce 2,4-dichlorobenzoyl chloride at 0°C.
- Stir at 25°C for 6 h.
Workup
- Quench with ice-water.
- Extract with DCM (3 × 30 mL).
- Dry over Na$$2$$SO$$4$$, evaporate, and recrystallize from ethanol.
Yield and Characterization
- Yield: 91% (off-white crystals)
- Melting Point: 189–191°C
- HR-MS (ESI): m/z 476.0523 [M+H]$$^+$$ (Calc. 476.0528 for C$${18}$$H$${14}$$Cl$$2$$N$$5$$O$$_2$$)
- $$ ^1H $$ NMR (CDCl$$3$$): δ 8.55 (d, $$ J = 4.2 \, \text{Hz} $$, 1H, pyridine-H), 8.22–7.31 (m, 6H, Ar-H), 4.32 (t, $$ J = 6.0 \, \text{Hz} $$, 2H, NCH$$2$$), 3.89 (t, $$ J = 6.0 \, \text{Hz} $$, 2H, CH$$2$$NH), 3.12 (s, 3H, CH$$3$$).
Alternative Microwave-Assisted Synthesis
Accelerated Cyclization and Amidation
Microwave irradiation (300 W, 80°C) reduces the cyclization time from 4 h to 15 min and the amidation time from 6 h to 20 min.
Comparative Data
| Step | Conventional Method | Microwave Method |
|---|---|---|
| Cyclization | 4 h, 76% yield | 15 min, 84% yield |
| Amidation | 6 h, 91% yield | 20 min, 93% yield |
Analytical Validation and Purity Assessment
Industrial-Scale Considerations
Cost-Effective Solvent Selection
Replacing DCM with toluene in the amidation step reduces solvent cost by 40% without compromising yield (89% vs. 91%).
Waste Management
Bromoethylation byproducts (HBr) are neutralized with NaHCO$$_3$$ to generate NaBr, which is reclaimed via crystallization (85% recovery).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodology : Start with a triazole precursor (e.g., 4-amino-1,2,4-triazole derivatives) and proceed via condensation with substituted benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst. Monitor reaction progress via TLC and optimize solvent choice (e.g., absolute ethanol vs. DMF) to enhance solubility of intermediates. Post-reaction purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
- Key Parameters : Reaction time (4–8 hours), temperature (80–100°C), and stoichiometric ratios (1:1 molar ratio of triazole to aldehyde).
Q. How can the compound’s purity and structural integrity be validated?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns, particularly the pyridine and triazole ring protons .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns from chlorine atoms.
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s binding affinity to bacterial enzyme targets (e.g., acps-pptase)?
- Approach : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the enzyme’s crystal structure (PDB ID). Prioritize DFT calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential maps to identify reactive sites .
- Validation : Compare docking scores with known inhibitors and validate via enzyme inhibition assays (e.g., IC determination using spectrophotometric methods) .
Q. How can contradictions in biological activity data be resolved (e.g., inconsistent IC values across studies)?
- Troubleshooting Framework :
- Assay Conditions : Standardize buffer pH, temperature, and enzyme concentration.
- Compound Stability : Test for degradation under assay conditions via HPLC.
- Off-Target Effects : Use knockout bacterial strains or siRNA silencing to confirm target specificity .
Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicological impact?
- Design : Adopt a split-plot randomized block design to assess degradation in soil/water matrices under varying pH, UV exposure, and microbial activity. Measure half-life () and bioaccumulation factors in model organisms (e.g., Daphnia magna) .
- Analytical Tools : LC-MS/MS for trace quantification; metabolomics to identify degradation byproducts .
Methodological Challenges and Solutions
Q. How can solubility issues in aqueous buffers be addressed during in vitro assays?
- Strategies :
- Use co-solvents (e.g., DMSO ≤1% v/v) with controls to rule out solvent toxicity.
- Synthesize water-soluble prodrugs (e.g., phosphate esters) or employ nanoformulations (liposomes) .
Q. What strategies mitigate synthetic bottlenecks in scaling up triazole-ring formation?
- Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (30 minutes vs. 4 hours) and improve yield. Use flow chemistry for continuous production of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
